molecular formula C19H20N2O B14977137 4,6-dimethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

4,6-dimethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B14977137
M. Wt: 292.4 g/mol
InChI Key: WDJPUDKFJSLJJI-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 5,7-dimethyl-1H-benzimidazole with 2-(prop-2-en-1-yl)phenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4,6-dimethyl-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H20N2O/c1-4-7-15-8-5-6-9-17(15)22-12-18-20-16-11-13(2)10-14(3)19(16)21-18/h4-6,8-11H,1,7,12H2,2-3H3,(H,20,21)

InChI Key

WDJPUDKFJSLJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)COC3=CC=CC=C3CC=C)C

Origin of Product

United States

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